molecular formula C12H12N2O B15091517 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

Cat. No.: B15091517
M. Wt: 200.24 g/mol
InChI Key: MBFDVYOVHIFWQY-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the first position and a 3-methylbenzoyl group at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole typically involves multistep synthetic routes. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 3-methylbenzoyl group: This step involves the acylation of the pyrazole ring using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group, such as nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine.

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-4-(4-methylbenzoyl)-1H-pyrazole: Differing by the position of the methyl group on the benzoyl ring.

    1-Methyl-4-(3-chlorobenzoyl)-1H-pyrazole: Differing by the substitution of a chlorine atom instead of a methyl group on the benzoyl ring.

    1-Methyl-4-(3-methoxybenzoyl)-1H-pyrazole: Differing by the substitution of a methoxy group instead of a methyl group on the benzoyl ring.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and functionality.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(3-methylphenyl)-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)12(15)11-7-13-14(2)8-11/h3-8H,1-2H3

InChI Key

MBFDVYOVHIFWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN(N=C2)C

Origin of Product

United States

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